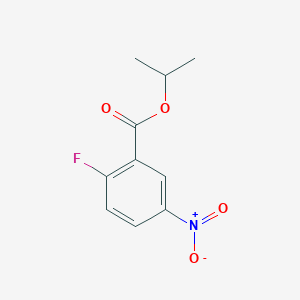

Isopropyl 2-fluoro-5-nitrobenzoate

Description

Contextual Overview of Fluorinated Benzoate (B1203000) Esters and Nitroaromatic Compounds

Fluorinated benzoate esters are a class of organic compounds that have gained prominence in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Benzoate esters, on the other hand, are common structural motifs in natural products and synthetic compounds, and they serve as versatile intermediates in a wide array of chemical transformations. chemimpex.com

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (—NO2) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. These compounds are fundamental starting materials in the synthesis of a vast range of industrial products, including dyes, explosives, and pharmaceuticals. chembk.com

Significance of Isopropyl 2-fluoro-5-nitrobenzoate within the Realm of Advanced Synthetic Intermediates

This compound is considered an advanced synthetic intermediate, a term used to describe a molecule that has already undergone several synthetic steps and is positioned as a key precursor for the synthesis of a final target molecule, often a pharmaceutically active ingredient (API). The strategic placement of the fluoro and nitro groups on the benzoate ring provides multiple reaction sites, allowing for diverse and controlled chemical modifications. The isopropyl ester group offers a balance of steric and electronic properties that can be advantageous in certain synthetic routes.

The presence of the fluorine atom ortho to the ester group can influence the conformation of the molecule and provides a site for potential nucleophilic aromatic substitution. sigmaaldrich.com The nitro group in the para position further activates the ring for such substitutions and can also be reduced to an amino group, opening up another avenue for chemical diversification. This multi-functional nature makes this compound a highly valuable tool for chemists aiming to construct complex molecular architectures.

Fundamental Chemical Structure and Stereochemical Considerations

The chemical structure of this compound consists of a benzene (B151609) ring substituted with an isopropyl ester group at position 1, a fluorine atom at position 2, and a nitro group at position 5.

Interactive Data Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Source/Method |

| Molecular Formula | C10H10FNO4 | - |

| Molecular Weight | 227.19 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on related compounds chembk.comsigmaaldrich.com |

| Melting Point | Estimated in the range of 40-60 °C | Inferred from Methyl 2-fluoro-5-nitrobenzoate (47-51 °C) chemimpex.com |

| Boiling Point | Higher than Methyl 2-fluoro-5-nitrobenzoate (139 °C/1.5 mmHg) | Inferred from related compounds chemimpex.com |

| Solubility | Likely soluble in common organic solvents | Based on general properties of similar esters chembk.com |

From a stereochemical perspective, this compound does not possess a chiral center in its ground state. Therefore, it is an achiral molecule and does not exhibit stereoisomerism.

Overview of Existing Research Trajectories for this compound and Related Fluoronitrobenzoates

While specific research exclusively focused on this compound is limited in publicly accessible literature, the research trajectories of its precursor, 2-fluoro-5-nitrobenzoic acid, and related fluoronitrobenzoates provide a strong indication of its potential applications.

2-Fluoro-5-nitrobenzoic acid is utilized in the synthesis of various heterocyclic compounds, including dibenz[b,f]oxazepin-11(10H)-ones and substituted dibenzazocines. sigmaaldrich.comchemicalbook.com These scaffolds are of interest in medicinal chemistry for the development of new therapeutic agents. The esterification of 2-fluoro-5-nitrobenzoic acid to form esters like this compound is a common strategy to modify its reactivity and solubility, making it more amenable to subsequent synthetic transformations. ossila.com

Furthermore, fluoronitrobenzoates serve as key building blocks in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products. The nitro group can be a precursor to an amino group, which is a common functional group in many bioactive molecules. Therefore, it is anticipated that this compound would be a valuable intermediate in research programs aimed at the discovery and development of new drugs and crop protection agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-6(2)16-10(13)8-5-7(12(14)15)3-4-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOBQUWYHAPWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isopropyl 2 Fluoro 5 Nitrobenzoate

Esterification Pathways from 2-Fluoro-5-nitrobenzoic Acid

The conversion of 2-fluoro-5-nitrobenzoic acid to its isopropyl ester is the final key step in the synthesis of Isopropyl 2-fluoro-5-nitrobenzoate. This transformation can be accomplished through several established methods, each with distinct advantages in terms of reaction conditions, yield, and scalability.

Direct Esterification with 2-Propanol under Acidic Catalysis

The most classical and straightforward approach to synthesizing this compound is the direct acid-catalyzed esterification, commonly known as Fischer-Speier esterification. This equilibrium-driven process involves heating 2-fluoro-5-nitrobenzoic acid with an excess of 2-propanol in the presence of a strong acid catalyst.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the hydroxyl group of 2-propanol forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product, this compound, and regenerates the acid catalyst. To drive the equilibrium towards the product, excess 2-propanol is often used, or water is removed from the reaction mixture as it forms.

Table 1: Typical Conditions for Direct Esterification

| Parameter | Details |

|---|---|

| Acid Catalysts | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Hydrochloric Acid (HCl) |

| Solvent | 2-Propanol (often used in excess to serve as both reactant and solvent) |

| Temperature | Reflux temperature of 2-propanol (approx. 82 °C) |

| Reaction Time | Several hours, depending on the catalyst and scale |

| Work-up | Neutralization of the acid catalyst, extraction, and purification by distillation or chromatography |

Activation and Esterification via Acyl Chloride Intermediates

To achieve higher yields and faster reaction times, an alternative pathway involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride intermediate. This two-step process circumvents the unfavorable equilibrium of direct esterification.

First, 2-fluoro-5-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 2-fluoro-5-nitrobenzoyl chloride. wipo.int This reaction is typically performed in an inert solvent, and the byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are gaseous, which drives the reaction to completion.

The resulting acyl chloride is a highly reactive electrophile. In the second step, it is treated with 2-propanol. The reaction is rapid and often exothermic, proceeding readily at or below room temperature. A weak base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the HCl byproduct generated during the esterification. This method is highly efficient and generally provides near-quantitative yields of the desired ester.

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux in neat reagent or with an inert solvent (e.g., benzene (B151609), toluene) wipo.int |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM, THF) with a catalytic amount of DMF |

| Phosphorus Pentachloride | PCl₅ | Inert solvent, often at room temperature or with gentle heating |

Continuous Flow Synthesis Techniques for Ester Production

Modern chemical manufacturing increasingly employs continuous flow technology to enhance safety, efficiency, and scalability. The synthesis of this compound can be adapted to a continuous flow process, offering significant advantages over traditional batch methods.

In a flow chemistry setup, streams of 2-fluoro-5-nitrobenzoic acid (dissolved in a suitable solvent) and 2-propanol containing an acid catalyst are pumped and mixed in a T-junction before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction for optimal conversion. The superior heat and mass transfer in microreactors or packed-bed reactors minimizes the formation of byproducts and allows for safer handling of exothermic reactions. The output stream continuously yields the product, which can then be directed to an in-line purification module. This methodology is particularly advantageous for large-scale production, offering higher throughput and consistency.

Synthesis of 2-Fluoro-5-nitrobenzoic Acid Precursor

The availability of high-purity 2-fluoro-5-nitrobenzoic acid is critical for the successful synthesis of its ester. This key precursor can be prepared through several routes, primarily involving the nitration of a fluorinated benzoic acid or the hydrolysis of related nitrile or benzotrichloride (B165768) derivatives.

Nitration of Fluorinated Benzoic Acid Derivatives

The direct nitration of a fluorinated benzoic acid is a common method for introducing the required nitro group. The synthesis of 2-fluoro-5-nitrobenzoic acid typically involves the electrophilic nitration of 2-fluorobenzoic acid using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com

The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The fluorine atom at the C2 position is an ortho-, para-director, while the carboxylic acid group at C1 is a deactivating meta-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. This competition results in the formation of a mixture of isomers, primarily 2-fluoro-5-nitrobenzoic acid and 2-fluoro-3-nitrobenzoic acid. The desired 5-nitro isomer is often the major product, but separation from the 3-nitro byproduct via crystallization or chromatography is typically required to achieve high purity. Reaction conditions, such as temperature and the ratio of acids, are carefully controlled to maximize the yield of the desired isomer.

An alternative, though less direct, reported synthesis involves the nitration of 3-fluorobenzoic acid. chemicalbook.com Under specific conditions, this can reportedly yield 5-fluoro-2-nitrobenzoic acid, although the mechanism for this transformation is less straightforward than the nitration of the 2-fluoro isomer. chemicalbook.com

Hydrolysis of Benzonitrile or Benzo-trichloride Derivatives

An alternative and often more selective route to 2-fluoro-5-nitrobenzoic acid involves the hydrolysis of precursor molecules where the carboxyl group is masked as a nitrile (-CN) or a trichloromethyl (-CCl₃) group. These methods can avoid the formation of isomeric mixtures associated with direct nitration.

One such pathway starts with 2-fluoro-5-nitrobenzonitrile. This compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with aqueous mineral acid (e.g., H₂SO₄ or HCl), while base-catalyzed hydrolysis uses an aqueous base like sodium hydroxide (B78521), followed by acidification to liberate the carboxylic acid.

A related approach involves the hydrolysis of a benzotrichloride derivative, such as 2-fluoro-5-nitrobenzotrichloride. The -CCl₃ group can be hydrolyzed to a carboxylic acid, often with the aid of a catalyst. For example, similar transformations have been reported using water in the presence of a Lewis acid like iron(III) chloride (FeCl₃). google.com This route provides a direct conversion to the benzoic acid functionality.

Table 3: Comparison of Hydrolysis Precursors for 2-Fluoro-5-nitrobenzoic Acid Synthesis

| Precursor | Hydrolysis Method | Advantages |

|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Acid or base-catalyzed hydrolysis | High selectivity, avoids nitration isomers. |

| 2-Fluoro-5-nitrobenzotrichloride | Water with Lewis acid catalyst (e.g., FeCl₃) google.com | Direct conversion, potentially high-yielding. |

Strategic Approaches for High-Yield Synthesis and Purity Enhancement

The synthesis of the precursor, 2-fluoro-5-nitrobenzoic acid, is typically achieved through the nitration of 3-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid. chemicalbook.com Research has shown that careful control of the reaction temperature is paramount in maximizing the yield and minimizing the formation of unwanted isomers. For instance, conducting the nitration at a low temperature, such as in an ice bath, can lead to a high yield of the desired 5-fluoro-2-nitrobenzoic acid isomer. chemicalbook.com

The subsequent esterification of 2-fluoro-5-nitrobenzoic acid with isopropanol (B130326) can be accomplished through various methods, with Fischer esterification being a common choice. To drive the equilibrium towards the ester product and achieve a high yield, an excess of isopropanol or the removal of water is typically employed. Microwave-assisted esterification has emerged as a rapid and efficient alternative to conventional heating. usm.my Studies on the microwave-assisted esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, have demonstrated that the reaction temperature and the type of alcohol significantly influence the product yield. usm.my Primary alcohols generally provide higher yields compared to secondary alcohols like isopropanol, and tertiary alcohols result in the lowest yields. usm.my Therefore, optimizing the reaction conditions, such as temperature and reaction time, is essential for maximizing the yield of this compound.

| Parameter | Condition | Effect on Yield/Purity |

| Nitration Temperature | -10 to +5 °C | Higher regioselectivity, lower isomer formation, potentially longer reaction time google.com |

| Washing Procedure | 6 to 9 parts by weight of water per part of 3-fluorobenzoic acid | Effective removal of impurities with a good balance of yield and purity google.com |

| Esterification Method | Microwave-assisted | Rapid and efficient, requires optimization of temperature and time usm.my |

| Alcohol Type | Secondary (Isopropanol) | Moderate yields compared to primary alcohols usm.my |

Exploration of Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, primarily during the nitration of 3-fluorobenzoic acid. The directing effects of the fluorine and carboxylic acid groups on the aromatic ring determine the position of the incoming nitro group.

The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 3-fluorobenzoic acid, the positions ortho and para to the fluorine are 2, 4, and 6, and the position meta to the carboxylic acid is position 5. The nitration predominantly occurs at the position activated by the fluorine and not significantly deactivated by the carboxylic acid. This leads to the formation of two main isomers: 2-fluoro-5-nitrobenzoic acid and 3-fluoro-2-nitrobenzoic acid. The desired product, 2-fluoro-5-nitrobenzoic acid, is formed when the nitro group adds to the position para to the fluorine and meta to the carboxylic acid.

The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the temperature. Lower nitration temperatures, for instance between -10 to +5°C, favor the formation of the desired 5-fluoro-2-nitro-benzoic acid, with the reaction mixture containing only about 1.0 to 1.5% by weight of the undesired 3-fluoro-2-nitro-benzoic acid isomer. google.com In contrast, at higher temperatures, such as +10 to +35°C, the proportion of the undesired isomer can increase to 1.5 to 2.0% by weight. google.com

The purification process following nitration is designed to selectively remove the undesired isomer. The difference in solubility between the two isomers in the wash water is exploited to enhance the purity of the 5-fluoro-2-nitro-benzoic acid. google.com This strategic approach to purification is essential for obtaining a precursor of high isomeric purity, which is a prerequisite for the synthesis of high-purity this compound.

The subsequent esterification step is generally chemoselective, with the reaction occurring at the carboxylic acid group without affecting the nitro or fluoro groups under typical esterification conditions.

| Isomer | Formation Conditions | Impact on Synthesis |

| 2-fluoro-5-nitrobenzoic acid | Favored at lower nitration temperatures (-10 to +5°C) google.com | Desired precursor for the final product. |

| 3-fluoro-2-nitrobenzoic acid | Formation increases at higher nitration temperatures (+10 to +35°C) google.com | Impurity that needs to be removed to ensure the purity of the final ester. |

Elucidation of Chemical Reactivity and Transformative Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of Isopropyl 2-fluoro-5-nitrobenzoate. This class of reactions involves the displacement of the fluorine atom by a nucleophile, a process significantly facilitated by the electronic properties of the aromatic ring.

Reactivity of the Fluorine Atom at the Ortho Position

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect on the aromatic ring. This effect makes the ipso-carbon (the carbon atom bonded to the fluorine) highly electrophilic and susceptible to nucleophilic attack. In the context of SNAr reactions, fluorine is an excellent leaving group, a characteristic attributed to the high strength of the carbon-fluorine bond which polarizes the bond, facilitating the initial attack of the nucleophile.

Role of the Nitro Group in Activating Aromatic Nucleophilic Substitution

The nitro group (NO2), positioned para to the fluorine atom, plays a crucial role in activating the aromatic ring towards nucleophilic attack. Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the Meisenheimer complex, a key intermediate formed during the SNAr reaction. This stabilization of the intermediate significantly lowers the activation energy of the reaction, thereby accelerating the rate of substitution. The resonance structures of the Meisenheimer complex clearly illustrate how the negative charge is delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.

Impact of Isopropyl Ester Group on Reaction Kinetics and Selectivity

The isopropyl ester group, located ortho to the fluorine atom, can influence the kinetics and selectivity of SNAr reactions through both steric and electronic effects. Sterically, the bulky isopropyl group can hinder the approach of large nucleophiles to the reaction center, potentially slowing down the reaction rate compared to a less hindered methyl or ethyl ester. Electronically, the ester group is moderately electron-withdrawing, which can further activate the ring towards nucleophilic attack, albeit to a lesser extent than the nitro group. However, its primary influence is often steric, which can be exploited to achieve regioselectivity in reactions with molecules bearing multiple potential reaction sites.

Ester Hydrolysis and Transesterification Processes

The isopropyl ester group of this compound can undergo cleavage through hydrolysis or transesterification reactions, typically under acidic or basic conditions.

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acids or bases. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the corresponding carboxylate salt and isopropanol (B130326). libretexts.org The rate of hydrolysis can be influenced by the steric hindrance of the isopropyl group, which may slow down the reaction compared to less bulky esters.

Transesterification is the process of exchanging the isopropoxy group of the ester with another alkoxy group from an alcohol. wikipedia.org This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. wikipedia.org Driving the reaction to completion often involves using a large excess of the new alcohol or removing one of the products from the reaction mixture. wikipedia.org The steric bulk of the isopropyl group can again play a role in the reaction kinetics.

Below is a table summarizing general conditions for these transformations.

| Transformation | Reagents and Conditions | Products |

| Ester Hydrolysis (Basic) | NaOH or KOH, H2O/solvent, heat | 2-Fluoro-5-nitrobenzoic acid salt, Isopropanol |

| Ester Hydrolysis (Acidic) | H2SO4 or HCl, H2O, heat | 2-Fluoro-5-nitrobenzoic acid, Isopropanol |

| Transesterification | R-OH, Acid or Base catalyst, heat | This compound, Isopropanol |

Chemoselective Reduction Reactions of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing a pathway to synthesize valuable aminoaromatic compounds. The key challenge in this transformation is to achieve chemoselectivity, meaning the reduction of the nitro group without affecting the ester functionality or the carbon-fluorine bond.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. This process typically involves the use of a metal catalyst and a source of hydrogen. The choice of catalyst and reaction conditions is crucial to ensure the desired chemoselectivity.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be adjusted to optimize the reaction rate and selectivity. For halogenated nitroaromatics, careful selection of the catalyst is necessary to avoid dehalogenation as a side reaction.

A representative catalytic hydrogenation reaction is depicted below:

| Reactant | Catalyst | Reagents/Conditions | Product |

| This compound | Pd/C or Pt/C | H2, Solvent (e.g., Ethanol) | Isopropyl 5-amino-2-fluorobenzoate |

This selective reduction opens up avenues for further functionalization of the resulting amino group, making Isopropyl 5-amino-2-fluorobenzoate a versatile intermediate in the synthesis of more complex molecules.

Reduction using Chemical Reagents

The most prominent reduction reaction for this compound involves the transformation of the nitro group into an amino group, yielding Isopropyl 5-amino-2-fluorobenzoate. This conversion is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis and can be achieved using several chemical reagents. numberanalytics.comlibretexts.org

Common methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. youtube.com These reactions typically proceed with high yield and selectivity for the nitro group, leaving the ester and fluoro functionalities intact. The resulting aniline (B41778) derivative is a key building block for further functionalization.

Table 1: Reagents for the Reduction of this compound

| Reagent | Product | Notes |

|---|---|---|

| Iron (Fe) / Hydrochloric Acid (HCl) | Isopropyl 5-amino-2-fluorobenzoate | A classic and cost-effective method for nitro group reduction. |

| Tin (Sn) / Hydrochloric Acid (HCl) | Isopropyl 5-amino-2-fluorobenzoate | Another standard method, often providing clean reactions. libretexts.org |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Isopropyl 5-amino-2-fluorobenzoate | A common catalytic hydrogenation method, typically performed under pressure. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Isopropyl 5-amino-2-fluorobenzoate | A milder reducing agent, useful in certain contexts. |

Investigations into Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the existing substituents. masterorganicchemistry.com The aromatic ring is significantly deactivated towards electrophilic attack by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the isopropyl carboxylate group (-CO₂iPr). Both of these groups are meta-directors. numberanalytics.comyoutube.com

The fluorine atom, while also deactivating, is an ortho-, para-director. youtube.com The directing effects of the substituents are therefore in opposition. The strong deactivation conferred by the nitro and ester groups generally makes electrophilic substitution reactions, such as further nitration or halogenation, difficult to achieve under standard conditions. Any potential substitution would likely require harsh reaction conditions, and the regioselectivity would be influenced by the complex interplay of these competing directing effects. For instance, in the related compound 5-fluoro-2-methylbenzoic acid, nitration occurs at the 3-position, directed by the existing groups. chemicalbook.com

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F (Fluoro) | C2 | Inductively withdrawing, resonance donating | Ortho, Para (deactivating) |

| -NO₂ (Nitro) | C5 | Inductively and resonance withdrawing | Meta (strongly deactivating) |

| -CO₂iPr (Isopropyl Ester) | C1 | Inductively and resonance withdrawing | Meta (deactivating) |

Derivatization Strategies Targeting the Aromatic Ring and Ester Moiety

Derivatization of this compound can be effectively achieved by targeting either the aromatic ring, specifically through nucleophilic substitution of the fluorine atom, or by transforming the ester moiety.

The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the presence of the strong electron-withdrawing nitro group in the para position (C5), which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com This pathway allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alcohols, and thiols, providing a route to a wide array of disubstituted benzene (B151609) derivatives. For example, the precursor 2-fluoro-5-nitrobenzoic acid is known to react with 2-aminophenols via an SNAr reaction to form dibenz[b,f]oxazepin-11(10H)-ones. sigmaaldrich.com

The isopropyl ester moiety can also be a site for derivatization. Standard ester hydrolysis under acidic or basic conditions will convert the ester back to the parent carboxylic acid, 2-fluoro-5-nitrobenzoic acid. sigmaaldrich.com For example, related amino benzoates can be hydrolyzed using reagents like lithium hydroxide (B78521) (LiOH). nih.gov Furthermore, the ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst to yield different alkyl esters.

Table 3: Derivatization Reactions of this compound

| Reaction Type | Target Moiety | Reagents | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic Ring (C-F bond) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | 2-substituted-5-nitrobenzoates |

| Ester Hydrolysis | Ester Moiety | H₃O⁺ or OH⁻ | 2-Fluoro-5-nitrobenzoic acid |

| Transesterification | Ester Moiety | R-OH / Acid or Base Catalyst | Other Alkyl 2-fluoro-5-nitrobenzoates |

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental spectra, including chemical shifts and coupling constants for Proton (¹H) and Carbon-13 (¹³C) NMR of Isopropyl 2-fluoro-5-nitrobenzoate, have not been identified in the surveyed literature.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

Specific ¹H NMR data, which would provide information on the chemical environment of protons in the isopropyl group and the aromatic ring, is not available. This includes chemical shifts (δ) and spin-spin coupling constants (J) necessary for a complete structural assignment.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum, essential for characterizing the carbon framework of the molecule, including the ester, isopropyl, and substituted benzene (B151609) ring carbons, remains undocumented in available resources.

Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Environment

While a single reference to a ¹⁹F NMR chemical shift was located, its context lacked sufficient detail and corroborating data from the same source proved inconsistent, preventing its conclusive use. A definitive and verified ¹⁹F NMR spectrum, which is crucial for understanding the electronic environment of the fluorine atom, could not be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

No reliable High-Resolution Mass Spectrometry (HRMS) data for this compound was found. This information is critical for confirming the elemental composition through exact mass measurement and for proposing fragmentation pathways to further elucidate the molecule's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational properties of this compound, typically analyzed through Infrared (IR) and Raman spectroscopy, are not described in the available scientific literature. These spectra would identify characteristic functional group vibrations, such as the carbonyl (C=O) of the ester and the nitro (NO₂) group stretches.

Advanced Solid-State Characterization (e.g., X-ray Crystallography)

There is no evidence of the solid-state structure of this compound having been determined through techniques such as X-ray crystallography. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the crystalline state.

Due to the absence of this fundamental spectroscopic and structural data, a detailed and scientifically accurate article meeting the specified requirements cannot be generated at this time.

Computational and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. It is used to determine the optimized geometry of a molecule and to derive various electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant descriptor of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Specific FMO analysis and HOMO-LUMO gap calculations for Isopropyl 2-fluoro-5-nitrobenzoate are not documented in available literature. Such a study would provide valuable insights into its kinetic stability and potential for participating in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Indicates electron-donating character |

| LUMO Energy | - | Indicates electron-accepting character |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

Note: The table above is for illustrative purposes only, as specific calculated values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These maps are instrumental in understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

An MEP map for this compound would likely show negative potential around the oxygen atoms of the nitro and ester groups, as well as the fluorine atom, indicating these as sites for electrophilic attack. Positive potential might be expected around the hydrogen atoms. However, specific MEP maps for this compound have not been published.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational methods, particularly DFT, can predict spectroscopic parameters with a reasonable degree of accuracy. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra and confirm the molecular structure.

For this compound, theoretical calculations of its ¹H and ¹³C NMR chemical shifts and its vibrational frequencies would be highly beneficial for its structural characterization. At present, such predictive data for this specific molecule is not found in the scientific literature.

Topological Analysis of Electron Density (e.g., Hirshfeld Surface Analysis)

Topological analysis of electron density provides a detailed understanding of bonding and intermolecular interactions. Hirshfeld surface analysis is a powerful method within this category that partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts.

While no specific Hirshfeld surface analysis has been published for this compound, studies on related, more complex molecules containing isopropyl and 2-fluoro-5-nitro-phenyl fragments have utilized this technique to investigate intermolecular interactions such as N-H···O, C-H···O, and C-H···F hydrogen bonds. nih.govnih.gov Applying this analysis to this compound would elucidate the nature and relative importance of the various non-covalent interactions that govern its crystal packing.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Parr Functions, Dual Descriptor)

Conceptual DFT provides a set of chemical reactivity descriptors that help in predicting the reactive behavior of molecules. Fukui functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Parr functions and the dual descriptor further refine these predictions by providing more detailed information about the local reactivity.

The calculation of these reactivity descriptors for this compound would offer a theoretical basis for understanding its reactivity patterns. However, research detailing these specific calculations for this compound is currently unavailable.

Table 2: Overview of Chemical Reactivity Descriptors

| Descriptor | Information Provided | Potential Application to this compound |

| Fukui Functions | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attack. | Pinpointing the atoms most likely to be involved in a chemical reaction. |

| Parr Functions | Provides a more detailed local reactivity analysis than Fukui functions. | Refining the understanding of site selectivity in reactions. |

| Dual Descriptor | Distinguishes between sites that act as nucleophiles or electrophiles. | Predicting the nature of interactions with other reagents. |

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules, MD simulations are particularly useful for exploring the conformational landscape, identifying stable conformers, and understanding the dynamics of conformational changes.

Given the presence of a rotatable isopropyl group and the ester linkage, this compound has conformational flexibility. Molecular dynamics simulations could provide insights into its preferred three-dimensional structures and the energy barriers between different conformations. To date, no such simulations for this compound have been reported in the literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (excluding biological activity/safety-related properties)

Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. aidic.it These models are predicated on the principle that the physicochemical characteristics of a molecule are encoded in its structural and electronic features. For nitroaromatic compounds, such as this compound, QSPR provides a powerful, non-experimental tool to predict a range of physicochemical parameters. The development of a robust QSPR model involves several key stages: the compilation of a reliable dataset, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. koreascience.krfrontiersin.org

Research into the QSPR of nitroaromatic compounds has explored the prediction of various physicochemical properties, including but not limited to, melting point, boiling point, and aqueous solubility. nih.govnih.govresearchgate.net These studies typically employ a variety of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum-chemical parameters that describe the electronic and energetic properties of the molecule. mdpi.com

Detailed Research Findings

While specific QSPR studies focusing exclusively on this compound are not prevalent in the reviewed literature, extensive research on the broader class of nitroaromatic compounds provides a solid framework for understanding how its properties can be modeled.

Modeling of Melting Point: A study on carbocyclic nitroaromatic compounds developed QSPR models to predict their melting points. researchgate.net The process involved dividing a dataset of 60 compounds into a training set and a test set. researchgate.net Using multiple linear regression (MLR) and artificial neural networks (ANN), models were built that showed good predictive capability. researchgate.net The linear model, for instance, utilized six molecular descriptors to establish a correlation with the melting point. researchgate.net The robustness of these models was confirmed through various validation techniques, including cross-validation and external validation with the test set. researchgate.net The applicability domain of such models is also defined to ensure reliable predictions for new compounds. researchgate.net

Modeling of Boiling Point: QSPR models have also been successfully applied to predict the boiling points of diverse sets of organic compounds, which would include nitroaromatic esters. nih.govresearchgate.net These models often rely on topological descriptors, which describe the size, shape, and branching of a molecule, as well as descriptors related to electronegativity. nih.gov The influence of the carbon backbone length, molecular size, and the presence of functional groups on the boiling point are key factors analyzed in these regression equations. nih.gov

Modeling of Aqueous Solubility: The aqueous solubility of aromatic esters has been the subject of QSPR investigations. nih.govnih.gov In one study, models for sulfur-containing aromatic esters were developed using a genetic algorithm for variable selection from a pool of quantum chemical descriptors. nih.gov The most influential descriptors were found to be related to the molecular surface area and electronic properties, such as the charges on the carboxyl group and the difference between the molecule's HOMO/LUMO energies and those of water. nih.gov The resulting models demonstrated high accuracy in predicting aqueous solubility. nih.gov

Molecular Descriptors in Nitroaromatic QSPR: The choice of molecular descriptors is critical for a successful QSPR model. For nitroaromatic compounds, a combination of descriptors is often necessary to capture the nuances of their behavior. A multivariate characterization of nitroaromatics revealed that principal components could separate compounds based on molecular weight, isomerism, and the nature of functional groups. nih.gov Quantum chemical descriptors, calculated using methods like Density Functional Theory (DFT), are frequently employed. mdpi.comresearchgate.net These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons. mdpi.com

Dipole Moment: This describes the polarity of the molecule. nih.gov

Molecular Molar Refractivity (MR): Related to the volume and polarizability of the molecule. mdpi.com

LogP (Octanol-water partition coefficient): A measure of the molecule's hydrophobicity. mdpi.com

Charges on specific atoms or groups: For example, the charge on the nitro group can be a significant predictor in some models. researchgate.net

The following tables present examples of the types of data and models used in QSPR studies for classes of compounds that include nitroaromatic esters.

Table 1: Example of Descriptors Used in QSPR Models for Nitroaromatic Compounds

| Descriptor Type | Specific Descriptor Example | Physicochemical Property Modeled | Reference |

|---|---|---|---|

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Toxicity (as a proxy for reactivity) | mdpi.com |

| Electronic | Dipole Moment | Gas Chromatographic Retention Time | nih.gov |

| Topological | Molecular Connectivity Index (MLI) | Various Physicochemical Properties | mdpi.com |

| Thermodynamic | LogP (Hydrophobicity) | Toxicity | mdpi.com |

| Constitutional | Molecular Weight | Separation in PCA | nih.gov |

| Quantum Chemical | Charges on Nitro Group (QNO2) | Impact Sensitivity | researchgate.net |

Table 2: Illustrative QSPR Model for a Physicochemical Property of Aromatic Compounds

| Property | Statistical Method | Equation/Model Basis | Key Descriptors | Model Performance (R²) | Reference |

|---|---|---|---|---|---|

| Aqueous Solubility | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | Linear combination of descriptors | Molecular Surface Area (SA), Charges on Carboxyl Group (Q(oc)), E(B) (HOMO/LUMO difference with water) | 0.9161 | nih.gov |

| Melting Point | Multiple Linear Regression (MLR) | Linear combination of six descriptors | Combination of constitutional, topological, and electronic descriptors | Not specified, but good predictive power reported | researchgate.net |

| Boiling Point | Multiple Linear Regression (MLR) | Based on novel topological descriptors | YC, WC (electronegativity-based), Path Number (P3) | High coefficient of determination reported | nih.gov |

These findings from the broader class of nitroaromatic compounds demonstrate the viability and methodology of using QSPR to predict the physicochemical parameters of this compound. A dedicated QSPR study would involve calculating a suite of molecular descriptors for this specific molecule and a set of structurally related compounds with known property values to build and validate a predictive model.

Strategic Applications As a Chemical Building Block in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Scaffolds

The unique substitution pattern of isopropyl 2-fluoro-5-nitrobenzoate makes it a powerful precursor for synthesizing a wide range of heterocyclic compounds. The core strategy often involves an initial nucleophilic displacement of the activated fluorine atom, followed by chemical modification of the nitro group (typically reduction to an amine) and subsequent intramolecular cyclization to form the desired heterocyclic ring.

Benzodiazepines are a critical class of psychoactive compounds, and new synthetic routes are of continuous interest. nih.gov this compound serves as a key starting material for certain substituted 1,4-benzodiazepine-2,5-diones. The synthesis commences with the nucleophilic aromatic substitution of the fluoride (B91410) by an α-amino ester. The resulting intermediate, a substituted N-aryl amino acid ester, undergoes reductive cyclization. The nitro group is reduced to an amine, which then attacks the ester carbonyl intramolecularly to forge the seven-membered diazepine (B8756704) ring, yielding the benzodiazepine-2,5-dione core. researchgate.net This method allows for the introduction of various substituents based on the choice of the initial α-amino ester.

General Synthetic Pathway to Benzodiazepine Derivatives:

Nucleophilic Aromatic Substitution: this compound is reacted with an α-amino ester in the presence of a base. The amino group of the amino ester displaces the fluorine atom.

Reductive Cyclization: The nitro group of the resulting adduct is reduced to an aniline (B41778) derivative, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Intramolecular Cyclization: The newly formed aniline nitrogen attacks the ester carbonyl, leading to the formation of the 1,4-benzodiazepine-2,5-dione scaffold. researchgate.net

The synthesis of quinoline (B57606) and quinoxalinone scaffolds can also be approached using this compound, although it often requires a multi-step transformation of the initial building block.

For quinoxalinones , a common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. To utilize this compound, it is first converted into a suitable o-phenylenediamine derivative. This can be achieved by reacting the starting benzoate (B1203000) with an amine, followed by reduction of the nitro group. The resulting diamine can then be cyclized with an appropriate dicarbonyl partner to yield the quinoxalinone ring system.

The synthesis of quinolines can be achieved through various established methods, such as the Friedländer synthesis, which involves the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. To apply this, the this compound must first be chemically elaborated into the required o-aminoaryl carbonyl precursor through a sequence of functional group interconversions.

This compound is a valuable precursor for creating substituted benzimidazoles and benzotriazoles, which are privileged scaffolds in medicinal chemistry. nih.govnih.gov

Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles typically involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. nih.govresearchgate.net The process using this compound follows a logical sequence:

Amine Coupling: The fluorine atom is displaced by an amine, often ammonia (B1221849) or a primary amine, via nucleophilic aromatic substitution.

Nitro Reduction: The nitro group of the resulting 2-amino-5-nitrobenzoate derivative is reduced to an amine, generating a 2,5-diaminobenzoate intermediate.

Cyclization: This diamine intermediate is then cyclized. If the initial coupling was with ammonia, the resulting diamine can be reacted with a carboxylic acid or aldehyde to form the benzimidazole ring. nih.gov The ester group can be hydrolyzed before or after cyclization as needed.

Benzotriazole (B28993) Synthesis: The formation of a benzotriazole ring requires the creation of a triazole fused to the benzene (B151609) ring. This is typically accomplished through the diazotization of an o-phenylenediamine derivative. Starting with this compound, one would first generate a substituted o-phenylenediamine as described for benzimidazole synthesis. Subsequent treatment of this diamine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, leads to the formation of the benzotriazole ring system. The specific substitution pattern on the final product is dictated by the groups present on the precursor. nih.gov

Role in the Synthesis of Peptides and Peptidomimetics

The 2-fluoro-5-nitrobenzoyl scaffold is instrumental in the synthesis of conformationally constrained peptides and peptidomimetics, particularly β-turn mimetics. ossila.com β-turns are crucial secondary structures in proteins, and mimicking them is a key strategy in drug design.

A patented method describes the use of 2-fluoro-5-nitro-benzoic acid (FNBA) in a liquid-phase peptide synthesis (LPPS) process to create cyclic peptidomimetic compounds. google.com The synthesis involves:

Linear Peptide Assembly: A linear peptide chain is constructed using standard peptide coupling techniques. The isopropyl ester of 2-fluoro-5-nitrobenzoic acid can be used in this stage, where the ester serves as a protecting group for the carboxylic acid while the peptide backbone is assembled.

Intramolecular Cyclization: A key step is the intramolecular nucleophilic aromatic substitution (SNAr). A nucleophilic side chain from one amino acid in the linear peptide (e.g., the hydroxyl group of serine or the amino group of lysine) attacks the carbon bearing the fluorine atom on the 2-fluoro-5-nitrobenzoyl moiety, which is typically located at the N-terminus. This reaction displaces the fluoride and forms a macrocycle. google.com

Deprotection: Finally, any remaining protecting groups on the amino acid side chains are removed to yield the final cyclic peptidomimetic. google.com

The rigidity of the nitro-aromatic ring and the specific geometry enforced by the macrocyclization result in a stable structure that effectively mimics a natural β-turn.

Development of Fluorescent Probes and Chemical Sensors Based on Aromatic Substitution-Cyclization Reactions

The electronic properties of the 2-fluoro-5-nitrobenzoate core make it an excellent component for designing "turn-on" fluorescent probes. These probes are engineered to be weakly fluorescent initially but exhibit a strong fluorescent signal upon reaction with a specific analyte. ossila.com

The design strategy typically involves the following components:

Fluorophore: A molecule that has the potential to be highly fluorescent.

Quencher: The 2-fluoro-5-nitrobenzoate moiety acts as a photoinduced electron transfer (PeT) quencher. The electron-deficient nitroaromatic system effectively quenches the fluorescence of the attached fluorophore.

Trigger: The ester linkage between the fluorophore and the quencher is the trigger.

The operational mechanism is based on analyte-induced cleavage of the ester bond. For instance, a probe designed for detecting nucleophiles would work as follows:

Probe Synthesis: this compound is first converted to its corresponding acid chloride or activated ester and then reacted with a hydroxyl-functionalized fluorophore (e.g., a derivative of fluorescein (B123965) or rhodamine). The resulting molecule is weakly fluorescent due to the quenching effect of the nitrobenzoate group. ossila.com

Analyte Detection: When the probe encounters the target nucleophile (such as certain thiols or other biologically relevant nucleophiles), the nucleophile attacks the ester carbonyl.

Signal Generation: This attack leads to the hydrolysis (cleavage) of the ester bond, releasing the free fluorophore from the quencher. ossila.com Freed from the quenching effect, the fluorophore emits a strong fluorescent signal, allowing for sensitive detection of the analyte.

The fluorine atom at the 2-position facilitates the synthesis of more complex, polycyclic heterocyclic probes through substitution reactions. ossila.com

Conclusion and Future Research Directions

Recapitulation of Key Research Findings and Methodological Advancements

Direct research on Isopropyl 2-fluoro-5-nitrobenzoate is sparse, with most available information pertaining to its precursor, 2-fluoro-5-nitrobenzoic acid. The synthesis of this acid is well-documented, typically involving the nitration of 3-fluorobenzoic acid. guidechem.com The subsequent esterification to form various esters is a standard procedure in organic synthesis. google.com For instance, the synthesis of glycerol esters of nitrobenzoic acids is achieved by heating the acid and glycerol with an acid catalyst. google.com

Methodological advancements in the synthesis of related compounds often focus on improving yield and purity. For example, processes have been developed to produce highly pure 5-fluoro-2-nitrobenzoic acid by carefully controlling reaction conditions to minimize the formation of isomers. google.com These advancements in producing the precursor lay a solid foundation for the efficient synthesis of this compound.

The reactivity of the 2-fluoro-5-nitrobenzoate scaffold is primarily dictated by the fluorine and nitro functional groups. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). sigmaaldrich.com This has been exploited in the synthesis of various heterocyclic compounds. sigmaaldrich.com The nitro group, on the other hand, can undergo reduction to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and other functional molecules.

Opportunities for Further Computational and Theoretical Characterization

Given the limited experimental data, computational and theoretical studies of this compound could provide valuable insights into its structure, properties, and reactivity. Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. nih.gov

Table 1: Potential Computational Characterization of this compound

| Property to be Modeled | Potential Insights |

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles. |

| Electronic Properties | HOMO-LUMO gap, electrostatic potential map, and atomic charges. |

| Spectroscopic Properties | Simulated IR and NMR spectra for comparison with experimental data. |

| Reactivity Indices | Fukui functions and local softness to predict sites for nucleophilic and electrophilic attack. |

Furthermore, computational modeling could be used to study the reaction mechanisms of its SNAr and reduction reactions. This could help in understanding the transition states and activation energies, providing a theoretical basis for optimizing reaction conditions. Such computational studies would not only complement experimental work but also guide the design of future synthetic strategies. rsc.orgespublisher.com

Prospective Utility in Emerging Areas of Materials Science and Chemical Biology (excluding clinical applications)

The unique combination of a fluorinated aromatic ring, a nitro group, and an ester functionality suggests several potential applications for this compound in materials science and chemical biology, beyond the realm of clinical use.

In materials science , nitroaromatic compounds are known to be used in the synthesis of dyes, polymers, and energetic materials. nih.govasm.org The presence of the fluorine atom could impart useful properties such as thermal stability and altered electronic characteristics. This compound could be explored as a monomer or an additive in the development of novel polymers with specific optical or electronic properties. The nitro group could also serve as a handle for further functionalization of these materials.

In chemical biology , nitroaromatic compounds have been investigated as bioreductive probes. scielo.brsvedbergopen.com The reduction of the nitro group under hypoxic conditions can lead to the formation of reactive species that can be used for sensing or imaging. While many such probes are designed for clinical applications, the fundamental principle could be adapted for in vitro diagnostic tools or for studying cellular hypoxia in research settings. The ester group could be modified to tune the molecule's solubility and cellular uptake. For instance, related 2-fluoro-5-nitrobenzoic acid has been used in the synthesis of fluorescent probes for detecting nucleophiles. ossila.com

Table 2: Prospective Non-Clinical Applications

| Field | Potential Application | Rationale |

| Materials Science | Polymer Monomer/Additive | Fluorine and nitro groups can impart desirable thermal and electronic properties. |

| Materials Science | Precursor for Dyes | The chromophoric nitroaromatic system can be chemically modified. |

| Chemical Biology | Bioreductive Probe for in vitro Assays | The nitro group can be selectively reduced in hypoxic environments. |

| Chemical Biology | Building Block for Fluorescent Sensors | The 2-fluoro-5-nitrobenzoate scaffold can be incorporated into larger sensor molecules. |

Q & A

Basic Research Question

- Spectroscopic analysis :

- ¹H/¹³C NMR : Distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~5.0–5.2 ppm for CH), aromatic protons (δ ~7.5–8.5 ppm), and nitro/fluoro groups (no protons but visible in ¹³C NMR as deshielded carbons) .

- FT-IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1730 cm⁻¹ (ester C=O stretch) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>97%). GC-MS is less suitable due to thermal decomposition of nitro groups .

How can this compound serve as a precursor for fluorescent probes targeting reactive sulfur species (RSS)?

Advanced Research Question

The nitro group in this compound can be selectively reduced to an amine (e.g., using H₂/Pd-C or Na₂S₂O₄), enabling conjugation with fluorophores like dansyl chloride or coumarin. The fluoro substituent enhances electrophilicity, facilitating thiol-specific reactions (e.g., with H₂S or polysulfides) to form persulfides, which exhibit enhanced fluorescence. For example:

- Probe design : Reduce the nitro group to NH₂, then react with a thiol-reactive fluorophore.

- Validation : Confocal microscopy and fluorescence titration assays quantify RSS detection limits (reported as low as 10 nM in cellular models) .

What computational approaches are used to predict the stability and degradation pathways of this compound under physiological conditions?

Advanced Research Question

- Molecular dynamics (MD) simulations : Model hydrolysis of the ester group in aqueous environments (pH 7.4, 37°C) to predict half-life.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-F and ester C-O bonds to identify labile sites.

- Degradation pathways : Nitro reduction to amine or nitroso intermediates is thermodynamically favored, as shown in studies on analogous nitrobenzoates .

How does the isopropyl ester group impact solubility and bioavailability compared to methyl or phenyl esters?

Basic Research Question

- Solubility : The isopropyl group increases hydrophobicity (logP ~2.5) compared to methyl esters (logP ~1.8). Solubility in DMSO is >50 mg/mL, but aqueous solubility is limited (<0.1 mg/mL), necessitating formulation with cyclodextrins or liposomes for biological assays .

- Bioavailability : Isopropyl esters generally exhibit slower hydrolysis rates in vivo than methyl esters, prolonging circulation time. Comparative studies using LC-MS pharmacokinetic profiling are recommended .

What analytical challenges arise in detecting trace impurities in synthesized batches, and how are they resolved?

Advanced Research Question

Common impurities include:

- Unreacted 2-fluoro-5-nitrobenzoic acid : Detected via HPLC (retention time shift) or ¹⁹F NMR.

- Hydrolysis byproducts (e.g., 2-fluoro-5-nitrobenzoic acid) : Use ion-pair chromatography with a C18 column and 0.1% TFA in mobile phase.

- Isomerization : The fluoro group’s position can be confirmed via NOESY NMR to rule out positional isomers .

How can the compound’s nitro group be leveraged in photoaffinity labeling for target identification?

Advanced Research Question

Upon UV irradiation (λ = 365 nm), the nitro group can generate reactive intermediates (e.g., nitrenes) that crosslink with proximal biomolecules. Methodology:

Synthesize a derivative with a photoreactive tag (e.g., aryl azide).

Irrogate cells or enzymes with UV light post-incubation.

Use click chemistry (e.g., CuAAC) to conjugate biotin for streptavidin pull-down and LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.